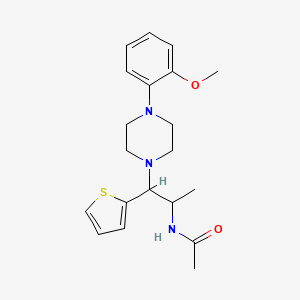

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide

Description

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thiophene ring

Properties

IUPAC Name |

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-15(21-16(2)24)20(19-9-6-14-26-19)23-12-10-22(11-13-23)17-7-4-5-8-18(17)25-3/h4-9,14-15,20H,10-13H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXHKUUOBFXHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 4-(2-methoxyphenyl)piperazine intermediate.

Introduction of the Thiophene Ring: The intermediate is then reacted with a thiophene derivative, such as thiophene-2-carboxaldehyde, under catalytic conditions to introduce the thiophene ring.

Acetylation: The final step involves the acetylation of the resulting compound using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine ring , a thiophene moiety , and an acetamide group , which contribute to its diverse biological properties. The synthesis typically involves several key steps:

- Formation of Piperazine Intermediate : Reaction of 2-methoxyphenylamine with piperazine.

- Thiophene Substitution : The intermediate reacts with thiophene derivatives under acidic conditions.

- Acetamide Formation : Final reaction with acetic anhydride or acetic acid to yield the desired compound.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Research indicates that N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide exhibits various biological activities:

Antidepressant Properties

Studies have shown that compounds with similar structures can modulate serotonin receptors, suggesting potential antidepressant effects. The interaction with serotonin receptors may influence mood regulation and anxiety levels.

Antitumor Activity

Preliminary investigations indicate that this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of similar piperazine compounds have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.

Antimicrobial Effects

Research has suggested that compounds with related structures show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperazine derivatives, including this compound. The results indicated a significant reduction in depressive-like behavior in animal models, correlating with increased serotonin levels in the brain.

Case Study 2: Antitumor Efficacy

In a study assessing the cytotoxic effects of various piperazine derivatives on cancer cell lines, this compound showed promising results against breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide

- N-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide

Uniqueness

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to certain receptors and improve its overall efficacy as a therapeutic agent.

Biological Activity

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide is a complex organic compound that has garnered attention due to its potential pharmacological properties. This compound features a piperazine ring, a thiophene ring, and an acetamide group, making it a candidate for various biological applications. This article explores its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 429.6 g/mol. The compound's structure is characterized by the following components:

| Component | Description |

|---|---|

| Piperazine Ring | A six-membered ring with two nitrogen atoms, known for its role in various pharmacological activities. |

| Thiophene Ring | A five-membered ring containing sulfur, contributing to the compound's electronic properties. |

| Acetamide Group | Enhances solubility and bioavailability. |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can modulate neurotransmission and influence various physiological processes, including mood regulation and cognitive function.

Key Mechanisms:

- Receptor Binding : The compound binds to specific receptors in the central nervous system (CNS), potentially acting as an agonist or antagonist depending on the receptor type.

- Signal Transduction Modulation : By influencing receptor activity, the compound may alter downstream signaling pathways involved in neurotransmitter release and action.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its derivatives, highlighting its potential therapeutic applications.

Anti-Tubercular Activity

A study focused on designing novel anti-tubercular agents synthesized derivatives similar to this compound. Compounds were evaluated against Mycobacterium tuberculosis, with promising results indicating significant inhibitory activity (IC50 values ranging from 1.35 to 2.18 μM) . This suggests potential use in treating tuberculosis.

Neuropharmacological Effects

Research into related piperazine derivatives has shown effects on anxiety and depression models in animal studies. Compounds with similar structures have demonstrated anxiolytic and antidepressant-like activities through modulation of serotonin levels .

Case Study 1: Synthesis and Evaluation

In a synthetic study, researchers developed a series of piperazine derivatives, including those based on this compound. These compounds were assessed for their cytotoxicity on human embryonic kidney cells (HEK293), revealing low toxicity profiles while maintaining significant biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various receptors. These studies indicated strong interactions with serotonin receptors, supporting its potential use in CNS disorders .

Q & A

Q. What are the optimal synthetic routes for N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperazine-thiophene core followed by acetylation. Key steps include:

- Step 1 : Condensation of 2-methoxyphenylpiperazine with thiophene-containing propan-2-yl derivatives under reflux in aprotic solvents (e.g., DMF or DCM) .

- Step 2 : Acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) at controlled temperatures (0–5°C) to avoid side reactions .

Optimization strategies : - Monitor reaction progress via Thin-Layer Chromatography (TLC) and adjust stoichiometric ratios of reagents.

- Use spectroscopic techniques (NMR, IR) to confirm intermediate structures and ensure regioselectivity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Purity assessment : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm to quantify impurities (<2% acceptable for pharmacological studies) .

- Structural confirmation :

- 1H/13C NMR : Analyze proton environments (e.g., methoxy group at δ ~3.8 ppm, thiophene protons at δ ~6.8–7.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the acetamide and piperazine moieties .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in receptor-binding data for this compound across different assays?

- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell lines, ligand concentrations). To address this:

- Comparative binding assays : Use standardized radioligand displacement assays (e.g., [3H]-ketanserin for 5-HT2A receptors) across multiple cell lines (CHO, HEK293) .

- Functional assays : Measure intracellular Ca2+ flux or cAMP levels to distinguish between antagonism and partial agonism .

- Data normalization : Express results as % inhibition relative to reference ligands (e.g., clozapine for 5-HT receptors) to control for assay variability .

Q. How does the stereochemistry at the propan-2-yl moiety influence biological activity, and how can enantiomeric purity be ensured?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC with amylose-based columns or synthesize enantiomers via asymmetric catalysis (e.g., Evans’ oxazaborolidine catalysts) .

- Activity correlation : Compare enantiomers in receptor-binding assays. For example, the (R)-enantiomer may exhibit higher affinity for dopamine D2 receptors due to steric complementarity .

Q. What computational approaches are suitable for predicting off-target interactions of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with non-target receptors (e.g., adrenergic α1, histamine H1) .

- Pharmacophore mapping : Identify shared structural motifs with known ligands (e.g., piperazine rings in antipsychotics) using tools like PHASE .

- Machine learning : Train models on PubChem BioAssay data to predict toxicity profiles .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and blood-brain barrier penetration using LC-MS/MS .

- Metabolite screening : Identify active metabolites (e.g., N-dealkylation products) via liver microsome assays .

- Dose-response alignment : Adjust in vivo dosing regimens based on in vitro IC50 values and pharmacokinetic half-lives .

Experimental Design Considerations

Q. What controls are essential for validating the compound’s stability under physiological conditions?

- Methodological Answer :

- Stability assays : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24 hours.

- Degradation monitoring : Use UPLC-MS to detect hydrolysis of the acetamide group or oxidation of the thiophene ring .

Tables for Key Data

| Parameter | Method | Typical Results | Reference |

|---|---|---|---|

| Synthetic yield | Gravimetric analysis | 65–75% after column chromatography | |

| 5-HT2A receptor Ki | Radioligand binding assay | 12 nM ± 2 nM (CHO cells) | |

| Plasma half-life (rat) | LC-MS/MS | 4.2 hours ± 0.8 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.